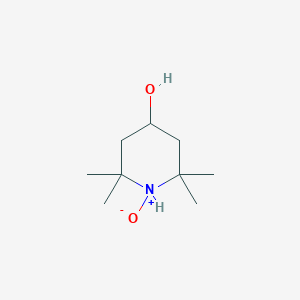
4-Hydroxy-2,2,6,6tetramethylpiperidin-1-oxide
Cat. No. B8303427
M. Wt: 173.25 g/mol
InChI Key: FAPCFNWEPHTUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06849210B2
Procedure details


40 g (1.0 mol) of sodium hydroxide are dissolved in 100 g of water and 200 g of ice in a 1-liter reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C., and 105.1 g (1.0 mol) of aminoacetaldehyde dimethyl-acetal and 10 mg of the inhibitor 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide are added. 99.5 g (1.1 mol) of acrylic acid chloride are slowly added to that solution at 10° C. over a period of 2 hours. The pH value drops slowly and ultimately is adjusted to 7. According to GC, amine is no longer present. The reaction mixture is saturated with sodium chloride and extracted three times with 200 ml of tert-butyl methyl ether. The organic phase is dried, filtered and concentrated using a rotary evaporator. The resulting oil is extracted three times with petroleum ether and then dried again using a rotary evaporator. 130 g of acrylamido-acetaldehyde dimethylacetal (81% of theory) are obtained in the form of an oil; the product is 99% according to GC.


[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two





[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].[C:10](Cl)(=[O:13])[CH:11]=[CH2:12].[Cl-].[Na+]>O.OC1CC(C)(C)[NH+]([O-])C(C)(C)C1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:10](=[O:13])[CH:11]=[CH2:12] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
105.1 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CN)OC
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
catalyst
|
|
Smiles
|
OC1CC([NH+](C(C1)(C)C)[O-])(C)C
|
Step Five
|
Name
|
|
|
Quantity
|
99.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
Step Six
[Compound]
|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with 200 ml of tert-butyl methyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting oil is extracted three times with petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a rotary evaporator
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CNC(C=C)=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 130 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
